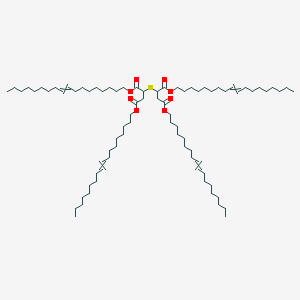
Tetraoctadec-9-en-1-yl 2,2'-sulfanediyldibutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate typically involves the esterification of octadec-9-en-1-ol with 2,2’-sulfanediyldibutanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediyldibutanedioate group to a thiol or sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.
科学研究应用
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of specialty chemicals and surfactants, contributing to the development of new materials and products.
作用机制
The mechanism of action of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the sulfanediyldibutanedioate group can interact with specific proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Octadec-9-en-1-yl acetate
- Tetradec-9-en-1-yl acetate
- Octadec-9-enyl (2R)-2,3-bis(oxidanyl)propanoate
Uniqueness
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate stands out due to its unique combination of a long hydrocarbon chain and a sulfanediyldibutanedioate group. This combination imparts distinct chemical properties and potential applications that are not commonly found in similar compounds. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
属性
CAS 编号 |
90375-94-3 |
|---|---|
分子式 |
C80H146O8S |
分子量 |
1268.1 g/mol |
IUPAC 名称 |
bis(octadec-9-enyl) 2-[1,4-bis(octadec-9-enoxy)-1,4-dioxobutan-2-yl]sulfanylbutanedioate |
InChI |
InChI=1S/C80H146O8S/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-85-77(81)73-75(79(83)87-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)89-76(80(84)88-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-78(82)86-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,75-76H,5-32,41-74H2,1-4H3 |
InChI 键 |
XKNQJOLEMBRANU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)SC(CC(=O)OCCCCCCCCC=CCCCCCCCC)C(=O)OCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
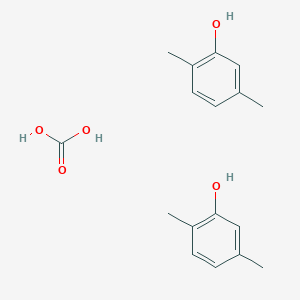
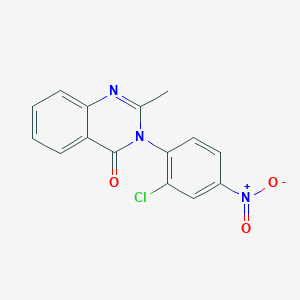
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
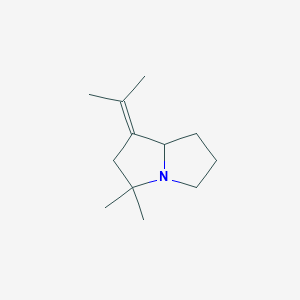
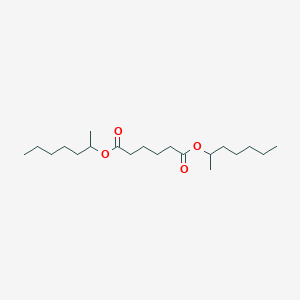
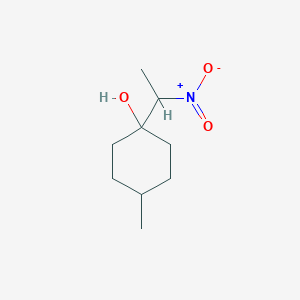

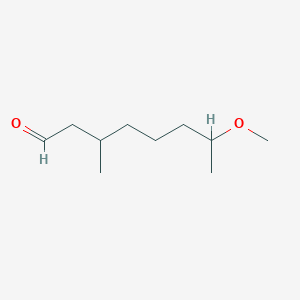
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
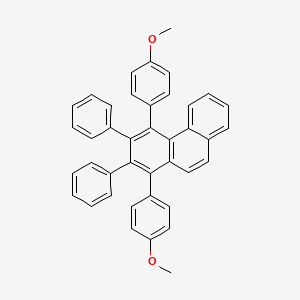
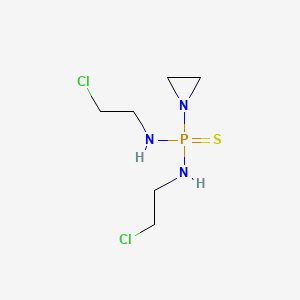
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
